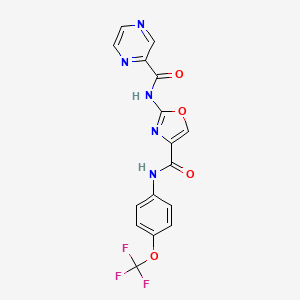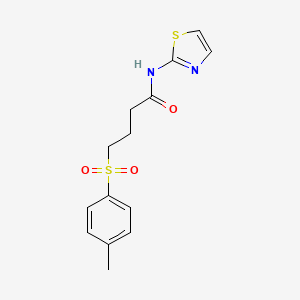
N-(thiazol-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(thiazol-2-yl)-4-tosylbutanamide” is a compound that contains a thiazole ring. The thiazole ring is an important heterocycle in the world of chemistry. It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of compounds containing a thiazole ring has been reported in various studies. For instance, Farag et al. synthesized new heterocyclic compounds with the starting compound 4-amino-N-(thiazol-2-yl)benzene sulfonamide .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as IR, 1H NMR, and 13C NMR spectroscopy .Chemical Reactions Analysis
Compounds containing a thiazole ring can undergo various chemical reactions. For example, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the thermal behavior of similar compounds has been investigated using thermogravimetric and differential thermal analysis techniques .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole derivatives have been extensively studied for their role as corrosion inhibitors in different metals. For instance, 2-amino-4-methyl-thiazole (2A4MT) demonstrated high corrosion inhibition efficiency for mild steel in HCl solution, attributed to its strong adsorption on the metal surface, forming a protective barrier film (Yüce et al., 2014). Similarly, benzothiazole derivatives showed significant inhibition efficiency against steel corrosion in HCl solutions, highlighting the potential of thiazole compounds in corrosion protection (Hu et al., 2016).
Antimicrobial Coatings
Thiazole derivatives have been utilized in the development of antimicrobial coatings. A study on coumarin-thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one revealed its potential to impart antimicrobial properties when incorporated into polyurethane varnishes, demonstrating effective antimicrobial activity against various microorganisms (El‐Wahab et al., 2014).
Antiviral Activity
Thiadiazole sulfonamides, related to thiazole compounds, have shown promising antiviral activities. A study synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and tested them for anti-tobacco mosaic virus activity, identifying compounds with significant antiviral effects (Chen et al., 2010).
Superoxide Dismutase (SOD) Mimics
Research on dinuclear copper(II) complexes with N-substituted sulfonamide ligands, including thiazole derivatives, explored their role as superoxide dismutase (SOD) mimics. These complexes exhibit high SOD activity, suggesting their potential therapeutic applications in conditions related to oxidative stress (Cejudo-Marín et al., 2004).
Mechanosynthesis of Pharmaceuticals
The first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs like tolbutamide and glibenclamide, showcases the utility of thiazole derivatives in the efficient and eco-friendly production of pharmaceutical compounds (Tan et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
N-(thiazol-2-yl)-4-tosylbutanamide is a synthetic compound that combines thiazole and sulfonamide, groups with known antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria .
Mode of Action
The compound interacts with its targets through a distinctive mode of action. It has been found to display potent antibacterial activity when used in conjunction with a cell-penetrating peptide called octaarginine . This complex creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .
Biochemical Pathways
It is known that thiazoles, a key component of the compound, can activate or inhibit various biochemical pathways and enzymes when they enter physiological systems . This can lead to changes in the biological system, potentially disrupting the normal functioning of bacterial cells .
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable pharmacokinetic properties that allow it to reach its bacterial targets effectively .
Result of Action
The result of the compound’s action is the disruption of bacterial cell function, leading to their death . The compound exhibits potent antibacterial activity against multiple strains of bacteria, including S. aureus and A. xylosoxidans .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a cell-penetrating peptide like octaarginine can enhance the compound’s antibacterial activity . .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)10-2-3-13(17)16-14-15-8-9-20-14/h4-9H,2-3,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYUDMXVLOLRFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

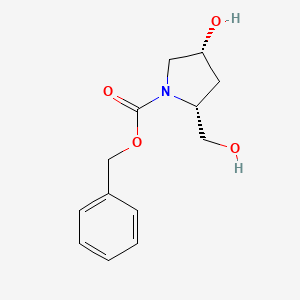
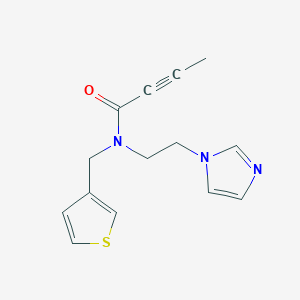
![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)
![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)

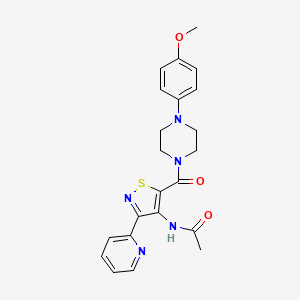
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2453271.png)

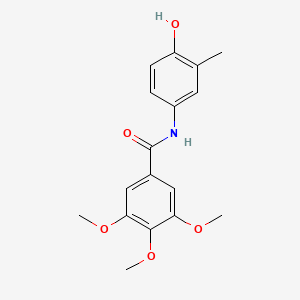
![N-cyclohexyl-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2453277.png)

